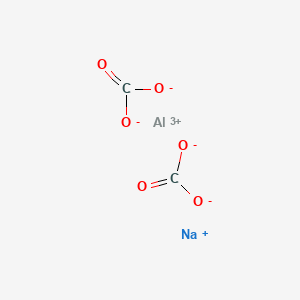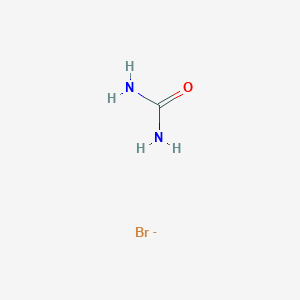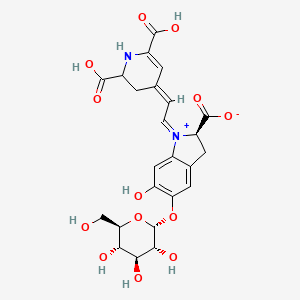
Calcium bis(6-aminohexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(6-aminohexanoate) is a chemical compound with the molecular formula C12H24CaN2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium bis(6-aminohexanoate) can be synthesized through the reaction of 6-aminohexanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving 6-aminohexanoic acid in water, followed by the addition of calcium hydroxide or calcium chloride under controlled conditions. The resulting solution is then evaporated to obtain the calcium salt .
Industrial Production Methods
In industrial settings, the production of calcium bis(6-aminohexanoate) may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as filtration, crystallization, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(6-aminohexanoate) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, amides, and esters, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
Calcium bis(6-aminohexanoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is studied for its potential role in biological processes and as a model compound for understanding amino acid interactions.
Mécanisme D'action
The mechanism of action of calcium bis(6-aminohexanoate) involves its interaction with specific molecular targets and pathways. For example, as an analogue of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition can prevent the breakdown of fibrin, thereby reducing bleeding in certain medical conditions . Additionally, its role in polymerization reactions, such as the production of Nylon-6, involves the formation of long-chain polymers through the condensation of 6-aminohexanoic acid units .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to calcium bis(6-aminohexanoate) include:
Sodium bis(6-aminohexanoate): A sodium salt of 6-aminohexanoic acid with similar properties and applications.
Potassium bis(6-aminohexanoate): A potassium salt of 6-aminohexanoic acid with similar properties and applications.
Magnesium bis(6-aminohexanoate): A magnesium salt of 6-aminohexanoic acid with similar properties and applications.
Uniqueness
Calcium bis(6-aminohexanoate) is unique due to its specific interactions with calcium ions, which can influence its solubility, reactivity, and biological activity. The presence of calcium ions can also enhance its stability and effectiveness in certain applications, such as enzyme inhibition and polymerization reactions .
Propriétés
Numéro CAS |
27441-59-4 |
|---|---|
Formule moléculaire |
C12H24CaN2O4 |
Poids moléculaire |
300.41 g/mol |
Nom IUPAC |
calcium;6-aminohexanoate |
InChI |
InChI=1S/2C6H13NO2.Ca/c2*7-5-3-1-2-4-6(8)9;/h2*1-5,7H2,(H,8,9);/q;;+2/p-2 |
Clé InChI |
GALBSQAGDSITIK-UHFFFAOYSA-L |
SMILES canonique |
C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)










![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)

